In Vivo Formation and Metabolism of Quercetin 7-O-glucuronide: A Technical Guide
In Vivo Formation and Metabolism of Quercetin 7-O-glucuronide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quercetin, a prominent dietary flavonoid found in numerous fruits, vegetables, and medicinal plants, has garnered significant attention for its potential health benefits, including antioxidant, anti-inflammatory, and cardioprotective properties. However, the in vivo bioavailability and bioactivity of quercetin are largely dictated by its extensive metabolism. Following oral ingestion, quercetin undergoes significant first-pass metabolism in the small intestine and liver, leading to the formation of various conjugated metabolites, primarily glucuronides, sulfates, and methylated derivatives. Among these, quercetin glucuronides are major circulating forms in the plasma. This technical guide provides an in-depth overview of the in vivo formation and metabolism of a specific and significant metabolite: Quercetin 7-O-glucuronide.
In Vivo Formation of Quercetin 7-O-glucuronide
The formation of Quercetin 7-O-glucuronide is a phase II metabolic reaction catalyzed by UDP-glucuronosyltransferases (UGTs). These enzymes facilitate the transfer of a glucuronic acid moiety from the cofactor UDP-glucuronic acid (UDPGA) to the hydroxyl group at the 7-position of the quercetin molecule.
Several UGT isoforms have been identified to be involved in the glucuronidation of quercetin, with specific isoforms exhibiting regioselectivity for different hydroxyl positions. In humans, UGT1A1 and UGT1A3 have been shown to selectively metabolize the 7-OH group of flavonols like quercetin. The small intestine and the liver are the primary sites for this biotransformation.
Metabolic Fate of Quercetin 7-O-glucuronide
Once formed, Quercetin 7-O-glucuronide can undergo further metabolic transformations. In vitro studies using human liver cell models (HepG2) have shown that Quercetin 7-O-glucuronide can be a substrate for two main metabolic pathways:
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Methylation: The catechol group of Quercetin 7-O-glucuronide can be methylated by catechol-O-methyltransferase (COMT), leading to the formation of isorhamnetin-7-O-glucuronide or tamarixetin-7-O-glucuronide.
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Deglucuronidation and Sulfation: The glucuronide moiety can be hydrolyzed by endogenous β-glucuronidase, releasing the quercetin aglycone. This free quercetin can then be sulfated by sulfotransferases (SULTs) to form quercetin sulfates.[1]
Efflux transporters, such as Multidrug Resistance-Associated Protein 2 (MRP2), play a role in the transport of quercetin glucuronides out of cells and into circulation or bile.[2]
Quantitative Data on Quercetin and its Glucuronide Metabolites
While specific pharmacokinetic data for Quercetin 7-O-glucuronide is limited, studies on quercetin and its total glucuronide metabolites in rats and humans provide valuable insights. The following tables summarize key pharmacokinetic parameters from published in vivo studies. It is important to note that much of the available data represents the combined concentration of all quercetin glucuronide isomers.
Table 1: Pharmacokinetic Parameters of Quercetin and its Glucuronide Metabolites in Rats
| Compound Administered | Dose (mg/kg) | Analyte | Cmax (µg/mL) | Tmax (min) | AUC (mg/L*min) | Reference |
| Quercetin (Oral) | 50 | Quercetin | 7.47 ± 2.63 | 54.0 ± 25.1 | 2590.5 ± 987.9 | [1][3] |
| Quercetin (Oral) | 50 | Quercetin-3-O-β-D-glucuronide | - | - | 1550.0 ± 454.2 | [1][3] |
| Quercetin-3-O-β-D-glucuronide (Oral) | 50 | Quercetin | - | - | 3505.7 ± 1565.0 | [1][3] |
| Quercetin-3-O-β-D-glucuronide (Oral) | 50 | Quercetin-3-O-β-D-glucuronide | - | - | 962.7 ± 602.3 | [1][3] |
| Quercetin (Oral Suspension) | 50 | Quercetin | 0.23 ± 0.04 | 120 | 3276.92 ± 396.67 (ng·hr/mL) | [4] |
Table 2: Pharmacokinetic Parameters of Total Quercetin in Humans After Oral Administration
| Formulation | Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄h (ng·h/mL) | Reference |
| Onion Powder | ~100 | 273.2 ± 93.7 | 2.0 ± 1.7 | - | [5] |
| Apple Peel Powder | ~100 | 63.8 ± 22.4 | 2.9 ± 2.0 | - | [5] |
| Quercetin Suspension | 500 | 354.4 ± 87.6 | 4.7 | - | [6] |
| Quercetin Chews | 500 | 1051.9 ± 393.1 | 3.3 | - | [6] |
| LipoMicel® Quercetin | 500 | - | - | 7-fold higher than standard | [7] |
Experimental Protocols
In Vivo Animal Study: Oral Administration and Plasma Collection in Rats
This protocol outlines a general procedure for studying the pharmacokinetics of quercetin metabolites after oral administration in rats.[8][9]
Materials:
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Male Sprague-Dawley rats (250-300 g)
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Quercetin suspension (e.g., in 0.5% carboxymethylcellulose sodium)
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Oral gavage needles
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Anesthesia (e.g., ketamine/xylazine cocktail)
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Heparinized collection tubes
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Centrifuge
Procedure:
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Fast rats overnight (12-16 hours) with free access to water before dosing.
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Administer a single oral dose of quercetin suspension (e.g., 50 mg/kg) via oral gavage.
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At predetermined time points (e.g., 0, 15, 30, 60, 90, 120, 240, 480, and 1440 minutes) post-dosing, collect blood samples (~0.5 mL) from the retro-orbital plexus or tail vein under light anesthesia.
-
Collect blood into heparinized tubes.
-
Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
Sample Preparation: Solid-Phase Extraction (SPE) of Quercetin Glucuronides from Plasma
This protocol describes a common method for extracting and concentrating quercetin and its metabolites from plasma samples prior to HPLC or LC-MS/MS analysis.[10][11]
Materials:
-
Oasis HLB SPE cartridges
-
Methanol
-
Acetonitrile
-
Formic acid
-
Water (HPLC grade)
-
Nitrogen evaporator
-
Vortex mixer
Procedure:
-
Thaw frozen plasma samples on ice.
-
Acidify the plasma sample (e.g., 200 µL) by adding an equal volume of 2% formic acid in water. Vortex for 30 seconds.
-
Condition the Oasis HLB SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.
-
Load the acidified plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Elute the analytes with 1 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable mobile phase (e.g., 100 µL of the initial HPLC mobile phase) for analysis.
Analytical Method: HPLC-MS/MS for Quantification of Quercetin 7-O-glucuronide
This protocol provides a general framework for the quantitative analysis of quercetin glucuronides using liquid chromatography-tandem mass spectrometry.[12][13]
Instrumentation:
-
HPLC system with a binary pump and autosampler
-
C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient could be: 0-1 min, 5% B; 1-5 min, 5-95% B; 5-7 min, 95% B; 7-7.1 min, 95-5% B; 7.1-9 min, 5% B.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions (Negative Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Quercetin 7-O-glucuronide: Precursor ion (m/z 477) -> Product ion (m/z 301)
-
Internal Standard (e.g., Isoquercitrin): Precursor ion (m/z 463) -> Product ion (m/z 301)
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Visualizations
Metabolic Pathway of Quercetin to Quercetin 7-O-glucuronide and its Subsequent Metabolism
Caption: Metabolic pathway of Quercetin 7-O-glucuronide.
Experimental Workflow for In Vivo Pharmacokinetic Study
Caption: Experimental workflow for pharmacokinetic analysis.
Logical Relationship of Quercetin Metabolism and Transport
Caption: Cellular processes in quercetin metabolism.
References
- 1. Pharmacokinetic comparison of quercetin, isoquercitrin, and quercetin-3-O-β-D-glucuronide in rats by HPLC-MS [PeerJ] [peerj.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetic comparison of quercetin, isoquercitrin, and quercetin-3-O-β-D-glucuronide in rats by HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disposition of the flavonoid quercetin in rats after single intravenous and oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mitchell.ucdavis.edu [mitchell.ucdavis.edu]
- 6. Comparison of quercetin pharmacokinetics following oral supplementation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Pharmacokinetic Study of Different Quercetin Formulations in Healthy Participants: A Diet-Controlled, Crossover, Single- and Multiple-Dose Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Serum and Brain Pharmacokinetics of Quercetin after Oral and Nasal Administration to Rats as Lyophilized Complexes with β-Cyclodextrin Derivatives and Their Blends with Mannitol/Lecithin Microparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oral and Intraperitoneal Administration of Quercetin Decreased Lymphocyte DNA Damage and Plasma Lipid Peroxidation Induced by TSA In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-performance liquid chromatographic determination of quercetin in human plasma and urine utilizing solid-phase extraction and ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. pubs.rsc.org [pubs.rsc.org]
